molecular formula C4H2ClN2NaO B13454730 Sodium 2-chloropyrimidin-4-olate

Sodium 2-chloropyrimidin-4-olate

Cat. No.: B13454730
M. Wt: 152.51 g/mol
InChI Key: GTCBDFPDIROKFM-UHFFFAOYSA-M
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Description

Sodium 2-chloropyrimidin-4-olate is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many natural compounds such as vitamins, antibiotics, and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-chloropyrimidin-4-olate typically involves the chlorination of pyrimidine derivatives. One common method involves treating 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine. This intermediate can then be further reacted with sodium hydroxide to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloropyrimidin-4-olate undergoes various types of chemical reactions including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiophosgene, phosphorus oxychloride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyrimidines, which have significant biological and pharmacological activities .

Scientific Research Applications

Sodium 2-chloropyrimidin-4-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-chloropyrimidin-4-olate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Sodium 2-chloropyrimidin-4-olate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H2ClN2NaO

Molecular Weight

152.51 g/mol

IUPAC Name

sodium;2-chloropyrimidin-4-olate

InChI

InChI=1S/C4H3ClN2O.Na/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);/q;+1/p-1

InChI Key

GTCBDFPDIROKFM-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(N=C1[O-])Cl.[Na+]

Origin of Product

United States

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